2-(2-Methylbutylthio)phenol
Description
2-(2-Methylbutylthio)phenol is a sulfur-containing phenolic compound characterized by a phenol core substituted at the 2-position with a 2-methylbutylthio group (–SC(CH₂)CH₂CH₃). The thioether linkage (–S–) distinguishes it from oxygen-based analogs like alkyl ethers or esters. This structural feature imparts unique physicochemical properties, such as reduced polarity compared to oxygenated derivatives and enhanced stability against hydrolysis.
Properties
Molecular Formula |
C11H16OS |
|---|---|
Molecular Weight |
196.31 g/mol |
IUPAC Name |
2-(2-methylbutylsulfanyl)phenol |
InChI |
InChI=1S/C11H16OS/c1-3-9(2)8-13-11-7-5-4-6-10(11)12/h4-7,9,12H,3,8H2,1-2H3 |
InChI Key |
WIBCWGMFIXQNKB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CSC1=CC=CC=C1O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Features of 2-(2-Methylbutylthio)phenol and Analogous Compounds
Physicochemical Properties
- Polarity and Solubility: The thioether group in this compound reduces polarity compared to oxygenated analogs like 2-(1-Methylethyl)phenol (isopropylphenol), which has a higher solubility in polar solvents due to its –OH and alkyl ether groups . Thiol-containing compounds (e.g., (2-Fluorophenyl)methanethiol) exhibit higher solubility in aqueous media but are prone to oxidation, forming disulfides .
- Thermal Stability: Thioethers generally exhibit higher thermal stability than thiols or esters. For example, phenol esters like Acetovanillin undergo hydrolysis under acidic/basic conditions, whereas this compound remains stable .
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